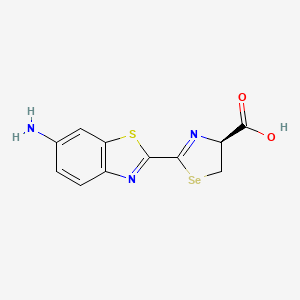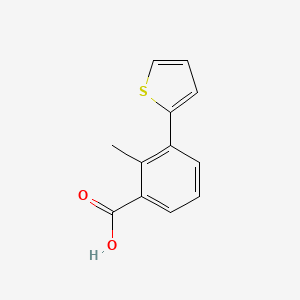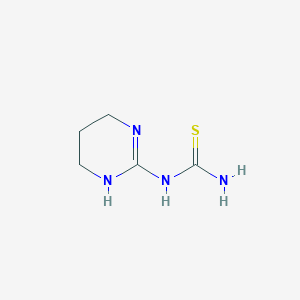
Fmoc-L-Phe-MPPA
Übersicht
Beschreibung
Fmoc-L-Phenylalanine-4-methoxyphenoxyacetic acid: is a derivative of phenylalanine, an essential amino acid. It is commonly used in solid-phase peptide synthesis (SPPS) due to its ability to form stable amide bonds without racemization. The compound is protected at the N-terminus with the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile and can be removed under mild conditions .
Wirkmechanismus
Target of Action
Fmoc-L-Phe-MPPA is a compound that primarily targets the formation of peptide bonds in the process of chemical peptide synthesis . The 9-Fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group used in peptide synthesis .
Mode of Action
The Fmoc group in this compound plays a crucial role in the formation of peptide bonds. It acts as a protecting group for the Na-amino group of an amino acid during the synthesis process . The Fmoc group is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid, and it can be rapidly removed by base .
Biochemical Pathways
This compound, like other Fmoc-modified amino acids and short peptides, possesses eminent self-assembly features . This self-assembly is influenced by the inherent hydrophobicity and aromaticity of the Fmoc moiety, which promotes the association of building blocks . The self-assembly of this compound can lead to the formation of hydrogels .
Pharmacokinetics
Studies on similar fmoc-modified compounds have shown favorable oral bioavailability and in-vivo tolerance
Result of Action
The self-assembly of this compound into hydrogels can have various applications in biomedical fields . For instance, Fmoc-modified dipeptides have been used as scaffolds for cell cultivation, bio-templating, optical applications, drug delivery, catalysis, and therapeutics .
Action Environment
The self-assembly of this compound is influenced by several factors, including the flexibility of the phenylalanine side chain, pH, and buffer ions . These factors can affect the formation of hydrogels and, consequently, the compound’s action, efficacy, and stability .
Biochemische Analyse
Biochemical Properties
Fmoc-L-Phe-MPPA plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It serves as a precursor for linking peptides to aminomethyl supports through standard coupling procedures. The Fmoc group provides protection to the amino group of L-phenylalanine, preventing unwanted reactions during peptide synthesis. The compound interacts with various enzymes and proteins involved in peptide synthesis, including coupling agents like dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC), which facilitate the formation of peptide bonds .
Cellular Effects
The effects of this compound on cellular processes are primarily related to its role in peptide synthesis. By enabling the efficient synthesis of peptides, it indirectly influences cell function, including cell signaling pathways, gene expression, and cellular metabolism. Peptides synthesized using this compound can be used to study various cellular processes, such as receptor-ligand interactions, enzyme activity, and protein-protein interactions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the protection and deprotection of the amino group of L-phenylalanine. The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). The Fmoc group is then removed by treatment with a base, such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . This mechanism ensures the selective protection and deprotection of the amino group during peptide synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard storage conditions, but its stability can be affected by factors such as temperature, pH, and exposure to light. Long-term studies have shown that this compound maintains its effectiveness in peptide synthesis over extended periods, with minimal degradation observed . It is essential to store the compound properly to ensure its stability and prevent any adverse effects on peptide synthesis.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. Studies have shown that at low doses, the compound is well-tolerated and does not exhibit any toxic or adverse effects. At higher doses, there may be threshold effects, including potential toxicity and adverse reactions . It is crucial to determine the appropriate dosage for specific applications to avoid any harmful effects on the animals.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily related to peptide synthesis. The compound interacts with enzymes and cofactors involved in the activation and coupling of amino acids during peptide synthesis. These interactions ensure the efficient formation of peptide bonds and the proper assembly of peptides . Additionally, this compound may influence metabolic flux and metabolite levels by affecting the availability of amino acids and other precursors required for peptide synthesis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments. These interactions ensure the proper distribution of this compound, allowing it to reach its target sites and exert its effects on peptide synthesis .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that this compound is present in the appropriate cellular regions to participate in peptide synthesis and other biochemical processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-Phenylalanine-4-methoxyphenoxyacetic acid typically involves the following steps:
Protection of the Amino Group: The amino group of L-phenylalanine is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate.
Industrial Production Methods: In industrial settings, the production of Fmoc-L-Phenylalanine-4-methoxyphenoxyacetic acid follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of Fmoc-protected L-phenylalanine and 4-methoxyphenoxyacetic acid are synthesized separately.
Automated Coupling: Automated peptide synthesizers are used to couple the two components efficiently, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Amide Bond Formation: The free amino group can react with carboxylic acids or their derivatives to form amide bonds, which are crucial in peptide synthesis.
Common Reagents and Conditions:
Deprotection: Piperidine in N,N-dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Coupling: Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are used for coupling reactions.
Major Products:
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Peptide Chains: Coupling reactions result in the formation of peptide chains with amide bonds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Fmoc-L-Phenylalanine-4-methoxyphenoxyacetic acid is widely used in the synthesis of peptides and proteins. It serves as a building block in SPPS, enabling the creation of complex peptide sequences .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate relationships. It is also employed in the development of peptide-based drugs .
Medicine: Fmoc-L-Phenylalanine-4-methoxyphenoxyacetic acid is utilized in the design of therapeutic peptides, which have applications in treating various diseases, including cancer and infectious diseases .
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also employed in the production of diagnostic tools and biosensors .
Vergleich Mit ähnlichen Verbindungen
Fmoc-L-Phenylalanine: Similar to Fmoc-L-Phenylalanine-4-methoxyphenoxyacetic acid but lacks the 4-methoxyphenoxyacetic acid moiety.
Fmoc-L-Tyrosine: Another Fmoc-protected amino acid used in peptide synthesis, differing in the side chain structure.
Fmoc-L-Tryptophan: Contains an indole side chain, used in the synthesis of peptides with aromatic residues.
Uniqueness: Fmoc-L-Phenylalanine-4-methoxyphenoxyacetic acid is unique due to its ability to form stable amide bonds without racemization, making it highly valuable in the synthesis of pure peptides. Its incorporation of the 4-methoxyphenoxyacetic acid moiety provides additional stability and functionality compared to other Fmoc-protected amino acids .
Eigenschaften
IUPAC Name |
3-[4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]oxymethyl]phenoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H31NO7/c36-32(37)18-19-40-25-16-14-24(15-17-25)21-41-33(38)31(20-23-8-2-1-3-9-23)35-34(39)42-22-30-28-12-6-4-10-26(28)27-11-5-7-13-29(27)30/h1-17,30-31H,18-22H2,(H,35,39)(H,36,37)/t31-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVYIGNYUYPLKQ-HKBQPEDESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)OCC2=CC=C(C=C2)OCCC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)OCC2=CC=C(C=C2)OCCC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H31NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1,1,2,3,3,3-Hexafluoro-propyl)-[1,4]dioxane](/img/structure/B6302586.png)
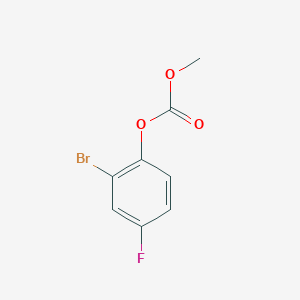
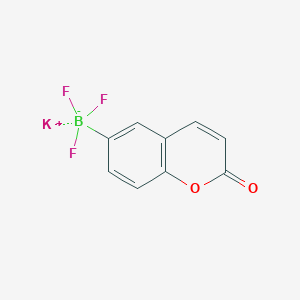
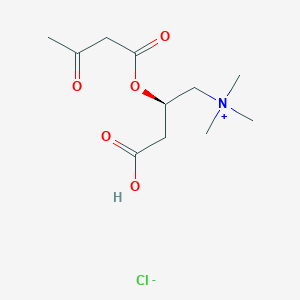
![[S(R)]-N-[(1S)-2-(DIPHENYLPHOSPHINO)-1-[2-(DIPHENYLPHOSPHINO)PHENYL]ETHYL]-2-METHYL-2-PROPANESULFINAMIDE](/img/structure/B6302629.png)
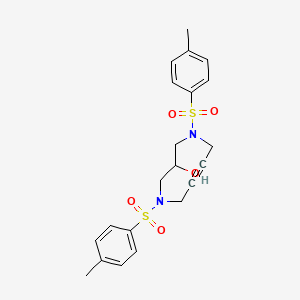


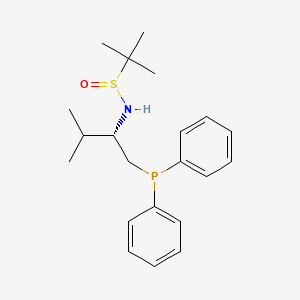
![2-(4-Chlorophenyl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B6302670.png)
